molecular formula C10H7Cl2N3O2 B6289639 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1019009-03-0

5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B6289639
CAS RN: 1019009-03-0
M. Wt: 272.08 g/mol
InChI Key: WCLJWSMKOJRMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, also known as 5-APA, is a synthetic compound with a variety of applications in scientific research. It is a derivative of pyrazole, a five-member heterocyclic compound with a nitrogen atom at its core. 5-APA has been studied extensively in the laboratory and is used in a variety of laboratory experiments, including biochemical and physiological studies.

Scientific Research Applications

Anticancer Activity

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, particularly in the design of anticancer agents5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid derivatives have been tested by the National Cancer Institute (NCI) at a fixed concentration on a panel of 60 different human cancer cell lines . These compounds have shown promise due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory properties. The amino group in the pyrazole ring can provide useful ligands for enzymes such as COX, which are important targets for anti-inflammatory drugs . This makes 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid a potential candidate for the development of new anti-inflammatory medications.

CDK2 Inhibition

CDK2 (Cyclin-Dependent Kinase 2) is a critical enzyme in cell cycle regulation and is a target for cancer therapy. Pyrazole derivatives have been designed as novel CDK2 inhibitors, showing significant inhibitory activity and potential as anticancer agents . This suggests that 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid could be modified to enhance its CDK2 inhibitory activity.

Supramolecular Chemistry

Pyrazole compounds are used in supramolecular chemistry due to their ability to form hydrogen bonds and interact with various substrates. This makes them suitable for creating complex molecular assemblies, which have applications in nanotechnology and materials science .

Polymer Chemistry

In polymer chemistry, pyrazole derivatives can be utilized as monomers to create polymers with specific properties such as UV stability or electrical conductivity. The functional groups in 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid offer opportunities for creating novel polymeric materials .

Agricultural Applications

Pyrazole derivatives have been explored for their use in agriculture, particularly as pesticides and herbicides. The structural diversity of pyrazole allows for the synthesis of compounds with specific activity against a range of agricultural pests .

properties

IUPAC Name

5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLJWSMKOJRMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=C(C=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

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